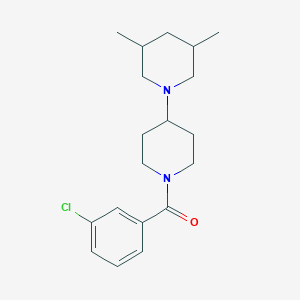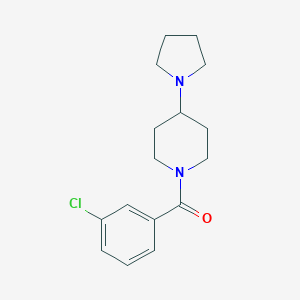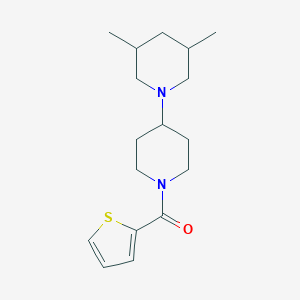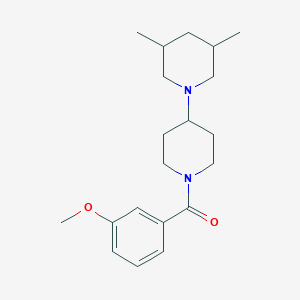![molecular formula C20H30FN3O B247197 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used as a recreational substance. However,
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine involves the inhibition of the reuptake of serotonin and dopamine, which leads to an increase in their levels in the brain. This results in an alteration of mood, behavior, and cognition. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine also interacts with the sigma-1 receptor, which modulates calcium ion channels and cellular signaling.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animals. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been found to have anxiogenic and antidepressant-like effects in animal models.
実験室実験の利点と制限
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective drug that can be used to study the serotonin and dopamine systems in the brain. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has some limitations. It has been found to be toxic at high doses and can cause seizures and death in animals. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is also a controlled substance and is subject to legal restrictions.
将来の方向性
There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine. One area of research is the development of novel drugs based on the structure of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine that have improved safety and efficacy profiles. Another area of research is the study of the sigma-1 receptor and its role in cellular signaling and disease. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can also be used to study the interaction between the serotonin and dopamine systems in the brain and their role in the regulation of mood, behavior, and cognition.
合成法
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can be synthesized through the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-methylbutanoyl)-4-piperidinone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization.
科学的研究の応用
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and cellular signaling.
特性
製品名 |
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine |
|---|---|
分子式 |
C20H30FN3O |
分子量 |
347.5 g/mol |
IUPAC名 |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H30FN3O/c1-16(2)15-20(25)24-9-7-17(8-10-24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21/h3-6,16-17H,7-15H2,1-2H3 |
InChIキー |
ODNXNPXOJHEERJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
正規SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)